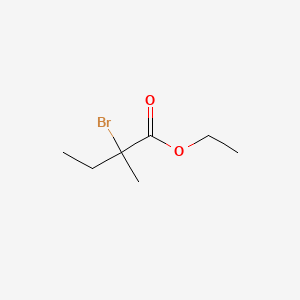
1,2-Octandion, 1-(4-(Phenylthio)phenyl)-, 2-(O-Benzoyloxime)
Übersicht
Beschreibung
“1,2-Octanedione, 1-(4-(phenylthio)phenyl)-, 2-(O-benzoyloxime)” is a compound with a molecular formula of C27H27NO3S . It is a yellow to orange crystalline solid and is insoluble in water . This chemical is commonly used in organic synthesis and as a reagent in various chemical reactions .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction with 3 steps . The first step involves zirconium and aluminum (III) chloride in dichloromethane at -5 - 15 °C under an inert atmosphere. The second step involves hydrogen chloride in tetrahydrofuran at 20 °C for 5 hours. The final step involves triethylamine in chloroform at 0 °C for 2 hours .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C27H27NO3S . It has a molecular weight of 445.57 .Chemical Reactions Analysis
This compound may be used after adequate testing in UV curable photoresist formulations either alone or in combination with other photoinitiators or sensitizers . It is part of the radical, intramolecular cleavage, oxime ester system .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3 . It has a boiling point of 594.7±52.0 °C at 760 mmHg . The compound is a white to light yellow powder to crystal at 20°C .Wissenschaftliche Forschungsanwendungen
Photoresist-Formulierungen in der Mikroelektronik
Diese Verbindung zeigt hervorragende Härtungseigenschaften in stark pigmentierten Photoresist-Formulierungen . Sie wird häufig in Farbfilter-Photoresisten und Schwarzmatrix-Photoresisten verwendet, die für die Herstellung von LCDs und anderen Display-Technologien unerlässlich sind. Die Fähigkeit der Verbindung, stabile Filme zu bilden, die Ätz- und Entwicklungsprozessen standhalten, macht sie wertvoll für die Herstellung präziser mikroelektronischer Komponenten.
Photoinitiator in UV-Härtungssystemen
Als Photoinitiator wird diese Chemikalie verwendet, um die Polymerisation bestimmter Harze bei UV-Lichtbestrahlung zu initiieren . Ihre Effizienz bei der Förderung der Dunkelpolymerisation – ein Prozess, der weniger anfällig für die radikalquenchenden Effekte von Sauerstoff ist – macht sie zu einer bevorzugten Wahl für Anwendungen, bei denen eine kontrollierte Härtung unerlässlich ist, wie z. B. in Beschichtungen und Tinten.
Wirkmechanismus
In the case of “1,2-Octanedione, 1-(4-(phenylthio)phenyl)-, 2-(O-benzoyloxime)”, it might absorb light and undergo a series of reactions to produce radicals. These radicals can then initiate the polymerization of monomers to form a polymer . The phenylthio group might enhance the absorption of light, making the compound more efficient as a photoinitiator .
Vorteile Und Einschränkungen Für Laborexperimente
1,2-Octanedione, 1-(4-(phenylthio)phenyl)-, 2-(O-benzoyloxime) has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and is readily available. Additionally, it is relatively stable and can be stored for long periods of time. A limitation is that it is not very soluble in water, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
1,2-Octanedione, 1-(4-(phenylthio)phenyl)-, 2-(O-benzoyloxime) has a wide range of potential applications in scientific research. Future research could focus on its use as a potential therapeutic agent for the treatment of cardiovascular and neurodegenerative diseases. Additionally, further studies could be conducted to explore its potential use in drug delivery systems, as well as its potential use in the development of new drugs. Other potential areas of research include its use as a potential biomarker for the detection of certain diseases, as well as its potential use in the development of new diagnostic tests.
Safety and Hazards
Eigenschaften
IUPAC Name |
[[1-oxo-1-(4-phenylsulfanylphenyl)octan-2-ylidene]amino] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO3S/c1-2-3-4-11-16-25(28-31-27(30)22-12-7-5-8-13-22)26(29)21-17-19-24(20-18-21)32-23-14-9-6-10-15-23/h5-10,12-15,17-20H,2-4,11,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCXTTRLSIDGPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=NOC(=O)C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)SC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
253585-83-0 | |
| Record name | 1-[4-(Phenylthio)phenyl]-1,2-octanedione 2-(O-benzoyloxime) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=253585-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Octanedione, 1-[4-(phenylthio)phenyl]-, 2-(O-benzoyloxime) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-[4-(phenylthio)phenyl]octane-1,2-dione 2-(O-benzoyloxime) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.431 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-Octanedione, 1-[4-(phenylthio)phenyl]-, 2-(O-benzoyloxime) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Naphthalenecarboxamide, N-(4-chlorophenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-](/img/structure/B1584602.png)




![1,3-Benzenediamine, 4,4'-[(4-methyl-1,3-phenylene)bis(azo)]bis[6-methyl-](/img/structure/B1584609.png)


